Ethyl 4-(allylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate
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Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, etc .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-(allylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate is involved in various chemical synthesis processes. For instance, it has been utilized in the synthesis of ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylates through a tandem addition-elimination-SNAr reaction, a method important in the formation of several drug compounds (Bunce, Lee, & Grant, 2011). Additionally, this compound has been employed in the creation of novel quinoline derivatives, which are evaluated for their antibacterial properties against various microorganisms (Valluri, Viswanath, Raju, Rajasekher, & Dasu, 2017).
Biological Applications
In the field of biology, this compound-related compounds have been synthesized and evaluated for their potential in treating various diseases. For example, a study on pyrrolo[1,2-a]quinoline derivatives demonstrated their effectiveness as anti-tubercular agents against strains of Mycobacterium tuberculosis (Venugopala et al., 2020). Similarly, other quinoline derivatives have been synthesized and tested for their growth inhibitory properties against cancer cell lines, revealing potent cytotoxicity in some cases (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 8-fluoro-5-methyl-4-(prop-2-enylamino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-4-8-18-14-11(16(20)21-5-2)9-19-15-12(17)7-6-10(3)13(14)15/h4,6-7,9H,1,5,8H2,2-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVNGQOMAIJSRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)C)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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